Product packaging for 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate(Cat. No.:CAS No. 27232-01-5)

2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate

Cat. No.: B11867039
CAS No.: 27232-01-5
M. Wt: 246.26 g/mol
InChI Key: KDXGOSLGCUNDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate is a synthetic hybrid compound designed for biochemical research, incorporating a quinazolinone scaffold linked to a butyrate moiety. This structure suggests potential for multifaceted biological activity. The quinazolinone core is a privileged structure in medicinal chemistry, known for its ability to inhibit various enzymes. Specifically, quinazolinone derivatives have been extensively investigated as potent inhibitors of carbonic anhydrase (CA) isoforms, including the tumor-associated CA IX and XII[a] . The inhibition of these enzymes is a validated strategy for combating the growth of primary tumors and metastases . The butyrate component introduces another layer of research utility. Butyrate is a short-chain fatty acid that acts as a histone deacetylase (HDAC) inhibitor . HDAC inhibition leads to hyperacetylation of histones, which can regulate gene expression, induce cell cycle arrest, and promote apoptosis in carcinoma cells . The combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for research into targeted anticancer strategies and epigenetic modulation. Its primary research applications are in investigating the combined effects of CA inhibition and HDAC inhibition, exploring novel approaches to disrupt cancer cell proliferation, and studying ion transport and inflammation in cellular models . This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O3 B11867039 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate CAS No. 27232-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27232-01-5

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(2-methyl-4-oxoquinazolin-3-yl) butanoate

InChI

InChI=1S/C13H14N2O3/c1-3-6-12(16)18-15-9(2)14-11-8-5-4-7-10(11)13(15)17/h4-5,7-8H,3,6H2,1-2H3

InChI Key

KDXGOSLGCUNDOW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)ON1C(=NC2=CC=CC=C2C1=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Methyl 4 Oxoquinazolin 3 4h Yl Butyrate

Foundational Synthetic Routes for Quinazolinone Ring Systems

The construction of the 4(3H)-quinazolinone core is a well-established area of heterocyclic chemistry, with several reliable methods available for its synthesis. These routes often begin with readily available precursors like anthranilic acid and its derivatives.

Cyclization Reactions for 4(3H)-Quinazolinone Formation

A predominant method for the synthesis of the 4(3H)-quinazolinone ring system involves the cyclization of N-acylanthranilic acid derivatives. A common and efficient approach is the Niementowski quinazolinone synthesis, which traditionally involves the condensation of anthranilic acid with an amide. derpharmachemica.com However, for the synthesis of 2-substituted quinazolinones, a more versatile method commences with anthranilic acid and an appropriate acylating agent. tandfonline.com

A widely employed strategy involves the initial acylation of anthranilic acid, which is then cyclized to form a benzoxazinone (B8607429) intermediate. This intermediate is subsequently reacted with an amine source to yield the desired 4(3H)-quinazolinone. For instance, anthranilic acid can be treated with acetic anhydride (B1165640) to form 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netijbpsa.com This benzoxazinone is a key intermediate that can then be converted to the quinazolinone.

Another approach involves the one-pot condensation of anthranilic acid, an orthoester, and an amine, which can be facilitated by catalysts or microwave irradiation to improve yields and reaction times. tandfonline.com Isatoic anhydride, a derivative of anthranilic acid, also serves as a valuable starting material for the synthesis of 2-substituted quinazolin-4(3H)-ones through reactions with various amidoxime (B1450833) derivatives, catalyzed by reagents like iron(III) chloride. organic-chemistry.org

Introduction of the 2-Methyl Moiety

The introduction of the 2-methyl group onto the quinazolinone scaffold is most commonly achieved by using acetic anhydride as the acylating agent in the initial step of the synthesis starting from anthranilic acid. The reaction of anthranilic acid with acetic anhydride leads to the formation of N-acetylanthranilic acid, which upon heating, cyclizes to 2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.comresearchgate.netijbpsa.com

This benzoxazinone intermediate readily reacts with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to yield 2-methyl-4(3H)-quinazolinone. ijbpsa.com This two-step process, often performed sequentially in one pot, is a robust and widely used method for preparing the 2-methyl-4(3H)-quinazolinone core, which is the direct precursor for the title compound.

Strategies for Butyrate (B1204436) Moiety Incorporation at the N3 Position

Once the 2-methyl-4(3H)-quinazolinone core is synthesized, the next crucial step is the introduction of the butyrate group at the N3 position. This can be accomplished through either direct or indirect synthetic pathways.

Direct Esterification and Acylation Methods

The most straightforward approach for the synthesis of 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate is the direct N-acylation of 2-methyl-4(3H)-quinazolinone. This can be achieved by reacting the precursor with a suitable butyrylating agent. Common reagents for this transformation include butyryl chloride or butyric anhydride. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct and facilitate the reaction.

While direct esterification of a hydroxyl group is a common reaction, in this context, the term refers to the formation of the N-acyl bond, which results in an N-substituted quinazolinone that is structurally an amide, but can be conceptually viewed as an "ester" of the hypothetical N-hydroxy precursor. The N-H proton of the quinazolinone ring is acidic enough to be removed by a base, generating a nucleophilic nitrogen that readily attacks the electrophilic carbonyl carbon of the butyrylating agent.

Table 1: Reagents and Conditions for Direct N-Acylation

Acylating AgentBaseSolventGeneral Conditions
Butyryl ChloridePyridine, TriethylamineDichloromethane, ChloroformRoom temperature or gentle heating
Butyric AnhydridePyridine, DMAP (catalyst)Dichloromethane, THFRoom temperature or gentle heating

Indirect Synthetic Pathways via Precursor Modification

An alternative to direct acylation involves the use of a precursor that is subsequently modified to introduce the butyrate group. A key intermediate for this approach is 3-amino-2-methyl-4(3H)-quinazolinone.

The synthesis of 3-amino-2-methyl-4(3H)-quinazolinone is well-documented and typically involves the reaction of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate with hydrazine (B178648) hydrate. derpharmachemica.com Once formed, the 3-amino group can be acylated. For example, the reaction of 3-amino-2-methyl-4(3H)-quinazolinone with acetyl chloride has been reported to yield the corresponding N-acetyl derivative. mdpi.com By analogy, the reaction with butyryl chloride would be expected to produce N-(2-methyl-4-oxoquinazolin-3(4H)-yl)butanamide. It is important to note that this route leads to a different constitutional isomer where the butyryl group is attached to an exocyclic nitrogen atom, rather than directly to the ring nitrogen at the N3 position.

Another potential, though less documented, indirect pathway could involve the synthesis of 3-hydroxy-2-methyl-4(3H)-quinazolinone, followed by esterification with butyric acid or its derivatives. However, the synthesis of the 3-hydroxy precursor is not as commonly described in the literature.

Advanced Chemical Transformations and Analog Synthesis

Further derivatization of this compound can lead to a variety of analogs with potentially modified biological activities. These transformations can target different parts of the molecule, including the 2-methyl group, the aromatic ring of the quinazolinone system, or the butyrate chain.

The 2-methyl group is a potential site for modification. It can be condensed with aromatic aldehydes to form styryl derivatives. scirp.org For instance, 2-methyl-4(3H)-quinazolinone can react with 4-chlorobenzaldehyde (B46862) in the presence of acetic acid and sodium acetate to yield the corresponding 2-(4-chlorostyryl) derivative. scirp.org Similar transformations could potentially be applied to this compound, although the reaction conditions would need to be carefully controlled to avoid hydrolysis of the butyrate group.

The aromatic ring of the quinazolinone can undergo electrophilic substitution reactions, although the conditions must be chosen carefully to avoid side reactions. Nitration is a known electrophilic substitution for quinazolines. nih.gov

Modifications of the butyrate chain could involve introducing substituents along the alkyl chain, for example, by starting with a substituted butyryl chloride in the initial acylation step. This allows for the synthesis of a library of analogs with varying steric and electronic properties in the side chain.

Table 2: Potential Sites for Analog Synthesis

Site of ModificationType of ReactionPotential Reagents/ConditionsResulting Analog
2-Methyl GroupCondensationAromatic aldehydes, Acetic acid/Sodium acetate2-Styryl-4-oxoquinazolin-3(4H)-yl butyrate derivatives
Quinazolinone RingElectrophilic SubstitutionFuming nitric acid, Sulfuric acidNitro-substituted this compound
Butyrate ChainUse of substituted starting materialSubstituted butyryl chlorides/anhydridesAnalogs with modified side chains

Exploration of Chiral Analogues of this compound

The introduction of chirality into drug candidates is a critical strategy for improving potency and reducing off-target effects. For the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold, chirality can be introduced through several synthetic approaches, such as asymmetric synthesis, the use of chiral precursors, or the resolution of racemic mixtures.

Asymmetric Synthesis: One advanced method involves the biomimetic asymmetric reduction of the quinazolinone core to create chiral dihydroquinazolinones. This has been achieved with high efficiency and enantioselectivity using chiral and regenerable NAD(P)H models in the presence of a ruthenium catalyst. This process can yield products with up to 98% enantiomeric excess (ee), providing a direct route to enantiopure compounds. nih.gov

Use of Chiral Precursors: A common and effective strategy is to build the quinazolinone ring system using a chiral starting material. Natural products, such as the alkaloid L-norephedrine, have been utilized as chiral synthons. By incorporating this chiral amine during the synthesis, a specific stereocenter is installed in the final quinazolinone derivative, allowing for the generation of novel chiral analogues. nih.gov This approach ensures that the desired stereoisomer is produced selectively.

Chiral Resolution: When a synthetic route produces a racemic mixture, the separation of enantiomers, known as chiral resolution, becomes necessary. This can be accomplished through several techniques:

Diastereomeric Salt Formation: The racemic quinazolinone can be reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. nih.gov Since diastereomers have different physical properties, they can often be separated by fractional crystallization. nih.govmedchemexpress.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers. This technique has been successfully applied to resolve atropisomers of quinazoline (B50416) derivatives, which are chiral due to restricted rotation around a single bond. googleapis.com

Method Description Key Findings/Examples References
Asymmetric ReductionBiomimetic reduction of the quinazolinone C=N bond using a catalyst and a chiral NAD(P)H model.Produces chiral dihydroquinazolinones with high enantiomeric excess (up to 98% ee). nih.gov
Chiral Precursor SynthesisIncorporation of a chiral molecule, such as an alkaloid, into the quinazolinone backbone during synthesis.Synthesis of novel quinazolinones derived from L-norephedrine, establishing a defined stereocenter. nih.gov
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Methods include diastereomeric salt crystallization and chiral HPLC, effective for resolving atropisomers. nih.govmedchemexpress.comgoogleapis.com

Synthesis of Hybrid Compounds Incorporating the 2-Methyl-4-oxoquinazolin-3(4H)-yl Scaffold

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy to create novel compounds with potentially enhanced or synergistic activities. The 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold has been successfully integrated with various other heterocyclic rings to produce a diverse range of hybrid compounds.

The synthesis of these hybrids typically starts with a pre-functionalized 2-methyl-quinazolin-4(3H)-one. For example, 3-amino-2-methylquinazolin-4(3H)-one serves as a versatile intermediate. researchgate.netnih.gov This compound can be condensed with various aldehydes and other reagents to append new ring systems.

Key examples of hybrid structures include:

Thiazolidinone Hybrids: Synthesized by the condensation of 3-amino-2-methylquinazolin-4(3H)-one with substituted aromatic aldehydes and thioglycolic acid. researchgate.net

Oxadiazole Hybrids: Prepared by converting the 3-amino group into an acetohydrazide, which is then cyclized with an appropriate acid in the presence of a dehydrating agent like POCl₃ to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov

Fused Polycyclic Systems: The 2-methyl-quinazolin-4-one core can also be used to build more complex, fused heterocyclic systems. Through multi-step reactions involving intermediates like 4-hydrazinylquinazoline, it is possible to construct triazino[4,3-c]quinazolines and tetrazino[1,6-c]quinazolines, creating rigid, polycyclic hybrid molecules. mdpi.com

Hybrid Scaffold Synthetic Precursor Key Reagents/Conditions Resulting Hybrid Structure References
Thiazolidinone3-Amino-2-methylquinazolin-4(3H)-oneAromatic aldehydes, thioglycolic acid3-(4-Oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one researchgate.net
1,3,4-Oxadiazole3-Amino-2-methylquinazolin-4(3H)-oneChloroethyl acetate, hydrazine hydrate, salicylic (B10762653) acid, POCl₃3-((5-Phenylhydroxyl-1,3,4-oxadiazol-2-yl)methylamino)-2-methylquinazolin-4(3H)-one nih.gov
Triazino[4,3-c]quinazoline4-Hydrazinyl-2-(4-chlorostyryl)quinazolineBenzoin, glacial acetic acid6-(4-Chlorostyryl)-3,4-diphenyl-4H- nih.govgoogleapis.comresearchgate.nettriazino[4,3-c]quinazoline mdpi.com
Tetrazino[1,6-c]quinazoline4-(2-(4-Chlorobenzylidene)hydrazinyl)-2-(4-chlorostyryl)quinazolinePhenyl isothiocyanate, bromine2-(4-Chlorostyryl)-4-phenyl-1-thioxo- nih.govmedchemexpress.comgoogleapis.comresearchgate.nettetrazino[1,6-c]quinazoline mdpi.com

Deuterated Derivatives Synthesis for Metabolic Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is an essential tool in drug discovery and development for studying a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Deuterated compounds serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis in pharmacokinetic studies due to their near-identical physical properties but distinct mass. nih.govresearchgate.net Furthermore, selective deuteration at metabolically vulnerable sites can slow the rate of metabolism, a strategy known as the "deuterium effect," potentially improving a drug's pharmacokinetic profile. ckisotopes.com

Two primary strategies exist for the synthesis of deuterated quinazolinones:

Direct H/D Exchange: For the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold, the methyl group at the 2-position is amenable to acid-catalyzed hydrogen-deuterium exchange. Heating the parent compound in a deuterated acid, such as deuterated acetic acid (CH₃COOD), can effectively replace the protons on the methyl group with deuterium atoms. This method provides a direct route to label the existing scaffold. nih.gov

Synthesis from Deuterated Precursors: A more general approach involves using deuterated starting materials in an established synthetic route. googleapis.com For example, to synthesize a deuterated analogue of this compound, one could start with deuterated anthranilic acid or use a deuterated acetylating agent to form the core, followed by reaction with a deuterated butyrate source. This "bottom-up" approach allows for precise control over the location and extent of deuteration. googleapis.com

Method Description Application/Example Rationale References
Acid-Catalyzed H/D ExchangeHeating the quinazolinone compound in a deuterated acid (e.g., CH₃COOD) to exchange protons for deuterons.Deuteration of the 2-methyl group on the quinolone scaffold.A direct method to label the final compound. Used for creating internal standards for LC-MS. nih.gov
Synthesis from Labeled PrecursorsUtilizing starting materials or reagents that already contain deuterium in the desired positions within an established synthetic pathway.Using deuterated amino acids or other building blocks to construct the quinazolinone ring system.Allows for specific and controlled placement of deuterium atoms to probe or block metabolic sites. googleapis.com

Biological Activity Spectrum of 2 Methyl 4 Oxoquinazolin 3 4h Yl Butyrate and Analogues

Anti-Cancer Potentials in Preclinical Models

The anticancer potential of quinazolinone derivatives has been extensively explored, revealing their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. nih.govmdpi.com These activities are largely influenced by the nature and position of substituents on the quinazoline (B50416) ring. nih.gov

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., HepG2, MCF-7, Caco-2)

Analogues of 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate (B1204436) have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, various synthesized derivatives of 2-methyl-quinazolin-4(3H)-one have been evaluated for their in vitro antitumor activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. scirp.org

One study highlighted that a thiourea (B124793) derivative of 2-(4-chlorostyryl)quinazoline exhibited strong anticancer activity against the HepG2 cell line with an IC50 value of 16.35 µM/L, which is about half the activity of the standard drug doxorubicin (B1662922) (IC50 = 8.55 µM/L). scirp.org However, its activity against the MCF-7 cell line was moderate. scirp.org Another analogue, an N-azetidinone-4-amino derivative, showed even greater potency against HepG2 cells (IC50 7.09 µM/L) than doxorubicin and comparable activity against MCF-7 cells. scirp.org

Furthermore, a series of novel quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against HepG2, MCF-7, and colorectal cancer (Caco-2) cell lines. nih.gov Among these, compounds 4 and 9 showed significant cytotoxic activity. Compound 4 was particularly effective against Caco-2, HepG2, and MCF-7 cell lines, with IC50 values of 23.31 ± 0.09, 53.29 ± 0.25, and 72.22 ± 0.14 µM, respectively. nih.gov

Compound/AnalogueCell LineIC50 (µM)Reference
Thiourea derivative of 2-(4-chlorostyryl)quinazolineHepG216.35 scirp.org
N-azetidinone-4-amino derivativeHepG27.09 scirp.org
Compound 4 (a quinazolinone derivative)Caco-223.31 ± 0.09 nih.gov
Compound 4 (a quinazolinone derivative)HepG253.29 ± 0.25 nih.gov
Compound 4 (a quinazolinone derivative)MCF-772.22 ± 0.14 nih.gov

Investigation of Molecular Targets in Oncogenesis (e.g., AKT Pathway Inhibition)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a common feature in many cancers. nih.gov Several quinazoline derivatives have been identified as potent inhibitors of this pathway. Butyrate itself has been shown to inhibit the PI3K/Akt pathway, which can lead to the suppression of cancer cell migration. mdpi.com

A novel synthetic quinazoline derivative, WYK431, was found to downregulate the levels of the PI3K/Akt signaling pathway in human gastric cancer BGC823 cells. mdpi.com This inhibition was associated with the induction of G2/M phase arrest and apoptosis. mdpi.com In another study, a series of novel quinazolinone derivatives were investigated for their potential to inhibit the AKT pathway. Molecular docking studies suggested that these compounds could serve as drug candidates for cancer therapy through their potential inhibition of AKT1. nih.gov Sodium butyrate has also been shown to activate the PI3K/Akt pathway via GPR41/Gβγ, which attenuated neuronal apoptosis after middle cerebral artery occlusion in rats, indicating the complex and cell-type-specific roles of butyrate in this pathway. nih.gov

Modulation of Epigenetic Regulators (e.g., Histone Deacetylase Inhibition)

Butyrate is a well-known histone deacetylase (HDAC) inhibitor. nih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors. Inhibition of HDACs by butyrate results in histone hyperacetylation, which is generally associated with transcriptional activation. nih.gov This can lead to the re-expression of silenced tumor suppressor genes.

The quinazolin-4(3H)-one scaffold has been utilized as a "cap" group in the design of novel HDAC inhibitors. A series of novel quinazoline-4-(3H)-one derivatives were synthesized and showed potent antiproliferative activity in several tumor cell lines, including HCT116 and MCF7. nih.gov One of the compounds, 5c , was particularly active against the MCF-7 cell line with an IC50 of 13.7 μM and was found to selectively inhibit HDAC6. nih.gov The butyrate moiety in 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate is expected to contribute significantly to its potential HDAC inhibitory activity.

Induction of Apoptotic Pathways (e.g., Procaspase Activation)

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many quinazolinone-based derivatives have been shown to induce apoptosis in cancer cells. frontiersin.org The induction of apoptosis by these compounds can occur through both extrinsic and intrinsic pathways.

Some quinazolinone derivatives have been shown to facilitate the translocation of cytochrome c from the mitochondria to the cytoplasm, which in turn activates caspase-9 and subsequently caspase-3/7. nih.gov In some instances, a marked increase in caspase-8 activity has also been observed, suggesting the involvement of the extrinsic apoptotic pathway. nih.gov Butyrate itself can induce apoptosis in colorectal cancer cells by modulating the Bcl-2 family of proteins, disrupting the mitochondrial transmembrane potential, and activating the caspase cascade. nih.gov Chalcone analogues containing a 4-oxoquinazolin-2-yl group have been shown to induce apoptosis in HCT-116 cells, as evidenced by an increase in the cleavage of PARP1 and caspases 3, 7, and 9. nih.gov

Receptor Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor)

The quinazoline core is a well-established scaffold for the development of epidermal growth factor receptor (EGFR) inhibitors. mdpi.com Several FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) structure. nih.gov These drugs act as tyrosine kinase inhibitors, blocking the signaling pathways that promote cell proliferation and survival.

A series of 2H- nih.govmdpi.comoxazino[2,3-f]quinazolin derivatives were synthesized and evaluated as irreversible EGFR-TKIs. Many of these compounds demonstrated strong inhibitory activity against the EGFR kinase. mdpi.com The 2-methyl-4-oxoquinazoline moiety in the subject compound provides a structural basis for potential interaction with the ATP-binding site of EGFR.

Antimetabolite Activity (e.g., Thymidylate Synthase Inhibition)

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidine (B127349) monophosphate, a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of thymidine, which in turn inhibits DNA replication and cell division, making it an attractive target for cancer therapy.

Several nonclassical quinazoline analogues have been developed as potent inhibitors of TS. For instance, a series of 10-propargyl-5,8-dideazafolic acid derivatives with a 2-amino-4-oxoquinazoline core were found to be potent inhibitors of L1210 TS, with IC50 values in the micromolar range. Furthermore, modifications to the C2-methyl substituent of quinazoline antifolates have led to highly potent agents that inhibit cell growth at sub-micromolar concentrations. frontiersin.org Interestingly, recent studies have shown that sodium butyrate can inhibit the expression of thymidylate synthase at both the mRNA and protein levels in colorectal cancer cells, suggesting a dual mechanism of action for a compound like this compound.

Enzyme Modulatory Activities

Quinazolinone derivatives have been identified as potent modulators of various enzymes implicated in a range of physiological and pathological processes. Their ability to interact with enzyme active sites makes them attractive candidates for drug design and development.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating acetylcholine (B1216132) levels in the nervous system. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Various quinazolinone derivatives have demonstrated significant inhibitory activity against both AChE and BChE.

Research has shown that the substitution pattern on the quinazolinone ring plays a critical role in the inhibitory potency and selectivity. For instance, a series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated, with several compounds exhibiting potent inhibition of BChE and high selectivity over AChE. nih.gov Compound 6f from this series, for example, showed an IC50 value of 0.52 µM for equine BChE. nih.gov Another study on 2-methyl-3-substituted-4(3H)-quinazolinones revealed promising anticholinesterase agents, with compounds 5b (2-methyl-3-{4-[5-(ethylamino)-1,3,4-thiadiazol- 2-yl]phenyl}quinazolin-4(3H)-one) and 5d (2-methyl-3-{4-[5- (cyclohexylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin- 4(3H)-one) showing notable inhibitory effects compared to the reference drug donepezil. dergipark.org.tr

The mechanism of inhibition is often explored through molecular docking studies, which suggest that these compounds can bind to both the catalytic and peripheral anionic sites of the cholinesterase enzymes, thereby blocking substrate access and hydrolysis. nih.govresearchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected Quinazolinone Analogues

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. nih.gov Consequently, XO inhibitors are a mainstay in the treatment of these conditions. A study of 2-arylquinazolin-4(3H)-ones identified several derivatives with significant XO inhibitory activity. mdpi.com For example, a compound featuring a C-4' dimethylamino group on the 2-aryl substituent was found to be the most potent inhibitor in the series, with an IC50 value of 2.80 µM, comparable to the standard drug allopurinol (B61711) (IC50 = 2.01 µM). mdpi.com Kinetic studies revealed that these active compounds act as competitive inhibitors, binding to the active site of the enzyme. mdpi.com

Table 2: Xanthine Oxidase Inhibitory Activity of 2-Arylquinazolin-4(3H)-one Analogues mdpi.com

Aldose Reductase Inhibition

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to an accumulation of sorbitol that contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, aldose reductase inhibitors are of significant therapeutic interest.

Novel quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives have been developed and shown to be potent inhibitors of aldose reductase. mdpi.com Many compounds in this series exhibited IC50 values in the nanomolar range. The most active compound, 5i , had an IC50 of 2.56 nM, making it nearly 70 times more potent than epalrestat, a commercially available aldose reductase inhibitor. mdpi.com Other studies on 2-(arylamino)-4(3H)-quinazolinones also demonstrated significant inhibitory activity, particularly when an acidic moiety was present on the 2-(arylamino) substituent. researchgate.net

Table 3: Aldose Reductase Inhibitory Activity of Selected Quinazolinone Analogues

Anti-Infective Properties

The rise of antimicrobial resistance necessitates the discovery of new anti-infective agents. Quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens. nih.gov

Antibacterial Efficacy (Gram-Positive and Gram-Negative Organisms)

Analogues of this compound have demonstrated notable efficacy against a range of bacteria. Studies on novel 2-methyl-quinazolin-4(3H)-ones showed significant activity against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus epidermidis, and the Gram-negative bacterium Escherichia coli. The antibacterial activity is often evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) diffusion assays.

For example, 6-Bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-one was identified as having the highest antimicrobial activity in one study. Another study reported that certain 2,3,6-trisubstituted quinazolin-4-ones displayed excellent activity against E. coli and Pseudomonas aeruginosa. nih.gov The structural modifications, such as substitutions on the quinazolinone ring, significantly influence the antibacterial spectrum and potency.

Table 4: Antibacterial Activity of Selected Quinazolinone Analogues (Zone of Inhibition in mm)

Antifungal Activities

In addition to their antibacterial properties, quinazolinone derivatives have also been investigated for their effectiveness against fungal pathogens. nih.gov Fungal infections pose a significant threat, particularly to immunocompromised individuals, and new antifungal agents are urgently needed.

Research has demonstrated that compounds based on the 2-methyl-quinazolin-4(3H)-one framework are active against fungi such as Candida albicans and Aspergillus niger. For instance, the compound 3-(4-hydroxy-3-methoxy benzylideneamino)-2-methyl quinazolin-4(3H)-one was found to exhibit the highest antifungal activity in a tested series. Another series of 2,3,6-trisubstituted quinazolin-4-ones also showed potent activity, with one analogue displaying excellent inhibition of C. albicans and another against A. niger. nih.gov The antifungal activity is highly dependent on the specific chemical substitutions on the quinazolinone core, indicating a clear structure-activity relationship that can be exploited for the development of more potent antifungal drugs.

Table 5: Antifungal Activity of Selected Quinazolinone Analogues nih.gov

Antitubercular Investigations

The quinazolinone scaffold is a critical structural core in the development of new antitubercular agents. rsc.org Numerous derivatives have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive and drug-resistant strains. nih.govdovepress.com

Research has shown that modifications at various positions of the quinazolinone ring significantly influence efficacy. For instance, a series of 2,3-disubstituted quinazolinones were synthesized and evaluated, with several compounds exhibiting minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against Mtb. dovepress.com Another study on dihydroquinazolinone derivatives found that compounds with a di-substituted aryl moiety (containing electron-withdrawing halogens) at the 2-position were the most active against the H37Rv Mtb strain, with MIC values of 2 µg/mL. mdpi.com Furthermore, the introduction of an imidazole (B134444) ring at the 2-position resulted in significant inhibitory action against multi-drug resistant strains of Mtb with an MIC of 16 µg/mL. mdpi.com

Quinazolinone-triazole hybrids have also emerged as promising candidates, with one compound displaying an MIC of 0.78 μg/mL, a potency better than the first-line anti-TB drug Ethambutol. acs.org Molecular docking studies suggest these compounds may inhibit key Mtb enzymes like the mycobacterial membrane protein Large 3 (MmpL3) protein or the cytochrome bc1 complex. nih.govnih.gov

Table 1: Antitubercular Activity of Selected Quinazolinone Analogues

Compound Type Target Strain(s) Key Findings
Dihydroquinazolinone Derivatives Mtb H37Rv, Multi-drug resistant strains Most active analogues had MIC of 2 µg/mL against H37Rv. mdpi.com
Quinazolinone-based Pyridine (B92270) Derivatives Drug-sensitive and drug-resistant Mtb Compounds showed promise with MIC values from 0.31 to 19.13 μM. nih.gov
2,3-disubstituted Quinazolinones Mycobacterium tuberculosis Exhibited MIC values between 6.25 and 100 µg/mL. dovepress.com
Quinazolinone-triazole Hybrids Mycobacterium tuberculosis Lead compound had an MIC of 0.78 μg/mL, superior to Ethambutol. acs.org
Piperazine linked Quinazolines Mycobacterium tuberculosis Potent activity observed with MIC values of 2–16 μg/mL. rsc.org
4-anilinoquinazolines Mycobacterium tuberculosis Identified potent inhibitors with MIC90 values as low as 0.63-1.25 μM. nih.gov

Neuropharmacological Effects

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity. mdpi.com Analogues such as methaqualone have been historically recognized for their sedative-hypnotic and anticonvulsant properties. mdpi.com Modern research continues to explore this chemical class for new therapeutic options for epilepsy. researchgate.net

Preclinical evaluations, primarily using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice, have identified numerous potent quinazolinone derivatives. researchgate.netnih.gov Structure-activity relationship (SAR) studies indicate that substitutions at the 2 and 3-positions of the quinazolinone ring are crucial for potency. mdpi.com For example, studies suggest that a butyl substitution at position 3 can significantly prevent the spread of seizure discharge and raise the seizure threshold. nih.gov

In one study, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were evaluated, with two compounds, 7a and 8b, providing 100% protection against PTZ-induced seizures. mdpi.com Another investigation of novel quinazolinone analogues identified compounds that offered 70–100% protection against PTZ-induced seizures, suggesting they act as GABA receptor agonists. researchgate.net Some synthesized compounds have shown median effective dose (ED50) values as low as 3.1 mg/kg in the PTZ test, demonstrating significant potency. nih.gov The mechanism of action for many of these compounds is believed to involve positive allosteric modulation of the GABA-A receptor. mdpi.comnih.gov

Table 2: Anticonvulsant Profile of Representative Quinazolinone Analogues in Preclinical Models

Assay Model Compound Series Notable Results
Pentylenetetrazole (PTZ) 2,3-disubstituted quinazolin-4(3H)-ones Compounds 7a and 8b provided 100% protection. mdpi.com
PTZ-induced seizures Novel 4(3H)-quinazolinone analogues Several compounds showed 70-100% protection. researchgate.net
Maximal Electroshock (MES) & PTZ N-(1-methyl-4-oxo-dihydroquinazolin-3-yl) derivatives Compound 4n showed ED50 values of 40.7 (MES) and 6 mg/kg (PTZ). nih.gov
scPTZ-induced seizures Quinazoline-4(3H)-ones Compounds 8, 13, and 19 exhibited 100% protection. nih.gov

Receptor Interaction Studies

G-protein coupled receptors (GPCRs) are a major class of drug targets, and quinazolinone derivatives have been explored as ligands for various members of this family. nih.gov Among these, the free fatty acid receptors (FFARs) have gained attention as therapeutic targets for metabolic diseases. mdpi.com FFARs are activated by free fatty acids of different carbon chain lengths. guidetopharmacology.org Specifically, FFAR2 and FFAR3 are activated by short-chain fatty acids, while FFAR1 and FFAR4 respond to medium and long-chain fatty acids. mdpi.comnih.gov

Research has identified piperidine-substituted quinazolinone derivatives as a class of small-molecule antagonists for the type 1a growth hormone secretagogue receptor (GHS-R1a), also a GPCR. nih.gov This work demonstrated that the quinazolinone scaffold could be optimized to produce potent and selective antagonists with good oral bioavailability, showing efficacy in preclinical models of obesity and diabetes. nih.gov While direct binding studies of this compound to FFARs are not prominently documented, the butyrate moiety suggests a potential interaction with receptors that recognize short-chain fatty acids, such as FFAR2 (GPR43) and FFAR3 (GPR41). nih.gov These receptors are known to be activated by butyrate, playing roles in energy metabolism and inflammation. nih.gov

The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative and xenobiotic stress. nih.gov Activation of this pathway leads to the expression of numerous antioxidant and detoxifying enzymes. nih.gov

Quinazolinone derivatives have been identified as potent inducers of the Nrf2 pathway. nih.gov Under normal conditions, Keap1 targets Nrf2 for degradation. mdpi.com Certain molecules can interact with Keap1, disrupting the Keap1-Nrf2 complex and allowing Nrf2 to translocate to the nucleus, where it activates the transcription of target genes. mdpi.comresearchgate.net One study highlighted that quinazolinone derivatives are highly potent inducers of the Nrf2 target gene NQO1. nih.gov A specific quinazolinone derivative was shown to upregulate the expression levels of Nrf2, as well as its downstream targets HO-1 and NQO1. nih.gov This modulation of the Nrf2/Keap1 pathway suggests a potential role for quinazolinone analogues in chemoprevention and the treatment of diseases associated with oxidative stress. nih.govnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Systematic Elucidation of Structural Determinants for Biological Activity

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. nih.govrsc.org The biological activity of its derivatives is largely determined by the nature and position of various substituents on this core structure. nih.gov For 4(3H)-quinazolinones, the key structural determinants for activity are primarily located at positions 2, 3, 6, and 8 of the heterocyclic system. nih.gov

Influence of Substitutions on the Quinazolinone Core on Activity

The specific biological effects of quinazolinone derivatives can be precisely modulated by altering the substituents at various positions on the core ring system. nih.gov

Position 2: The substituent at this position significantly influences the compound's activity profile. The presence of a small alkyl group, such as the methyl group in 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate (B1204436), has been shown to be essential for certain activities, including antimicrobial effects. nih.govresearchgate.net Replacing the methyl group with other moieties, such as larger aryl groups or thiol-containing linkers, can drastically change the compound's potency and target specificity. nih.govresearchgate.net

Positions 6 and 8: Modifications on the benzene (B151609) ring portion of the quinazolinone core, particularly at positions 6 and 8, are also vital. The introduction of halogen atoms, such as bromine or iodine, at these positions has been reported to significantly enhance antimicrobial activity. nih.gov These electronegative groups can alter the electronic distribution of the ring system and improve interactions with target enzymes or receptors.

The following table summarizes the general influence of substitutions on the activity of the 4(3H)-quinazolinone core based on various studies.

Position of SubstitutionType of SubstituentGeneral Influence on Biological Activity
Position 2 Small alkyl (e.g., Methyl), ThiolOften essential for antimicrobial activity. nih.gov
Aryl groupsCan confer antiproliferative and kinase inhibitory activity. mdpi.com
Position 3 Substituted Aromatic Rings, HeterocyclesCrucial for modulating potency across various activities. nih.govnih.gov
Amine or Substituted AminesCan enhance antimicrobial and other biological effects. nih.gov
Positions 6 & 8 Halogens (e.g., Iodine, Bromine)Significantly improves antibacterial activity. nih.gov

Role of the Butyrate Ester Moiety in Efficacy and Selectivity

The butyrate ester moiety at the N-3 position is a distinguishing feature of 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate. While direct studies on this specific linkage are limited, the role of butyrate and its derivatives is well-documented in other contexts, suggesting several potential functions.

Butyrate is a short-chain fatty acid known to have various biological effects, including anti-inflammatory properties and serving as an energy source for colonocytes. mdpi.comresearchgate.net The esterification of a parent compound with butyrate can serve multiple purposes. Firstly, it can act as a prodrug strategy. The ester bond may be cleaved by esterase enzymes in the body, leading to the slow release of both the active quinazolinone pharmacophore and butyric acid, which may exert its own biological effects. researchgate.net

Secondly, the addition of the butyrate ester changes the physicochemical properties of the molecule. It can increase lipophilicity, which may enhance the compound's ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This modification can lead to improved bioavailability and potentially altered tissue distribution, thereby influencing both the efficacy and selectivity of the compound. Studies on other compounds, such as resveratrol, have shown that esterification can improve their biological activities. nih.gov

Development and Validation of Predictive QSAR Models for Quinazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For quinazolinone derivatives, numerous 2D and 3D-QSAR models have been developed to predict their activity against various targets, including cancer cells, microbes, and specific enzymes like EGFR and thymidylate synthase. biointerfaceresearch.comnih.govfrontiersin.orgnih.gov

The development of a QSAR model typically involves several key steps:

Data Set Compilation: A dataset of quinazolinone analogues with experimentally determined biological activities (e.g., IC₅₀ values) is collected. frontiersin.org

Molecular Descriptors: Various physicochemical, electronic, and steric descriptors are calculated for each molecule. biointerfaceresearch.com

Model Generation: The dataset is often divided into a training set, used to build the model, and a test set, used to validate it. frontiersin.orgnih.gov Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning approaches are employed to create the model. biointerfaceresearch.com For 3D-QSAR, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze the steric and electrostatic fields of the molecules. frontiersin.orgnih.gov

Model Validation: Validation is a critical step to ensure the model is robust and has predictive power. mdpi.comresearchgate.net Internal validation is often performed using the leave-one-out (LOO) cross-validation method, yielding a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov External validation is performed using the test set, calculating a predictive correlation coefficient (R²pred). An R²pred value greater than 0.6 is typically required for a model to be considered predictive. frontiersin.orgnih.gov

These QSAR models, particularly the 3D-QSAR contour maps, provide valuable insights into the structural requirements for activity. They highlight regions where steric bulk, positive or negative electrostatic potential, and hydrogen bond donors or acceptors are favorable or unfavorable for biological activity, thereby guiding the design of new, more potent quinazolinone derivatives. rsc.orgnih.gov

The table below presents a summary of validation parameters from representative QSAR studies on quinazolinone derivatives, illustrating the statistical robustness of these models.

QSAR Study FocusModel Typeq² (Internal Validation)r² (Goodness of Fit)R²pred (External Validation)Reference
EGFR InhibitorsCoMFA0.6080.979- frontiersin.org
MMP-13 InhibitorsCoMFA0.6460.9920.829 nih.gov
MMP-13 InhibitorsCoMSIA0.7040.9920.839 nih.gov
Antifolates (TS Inhibitors)CoMFA--- nih.gov
Anticancer (MCF-7)ML-based SVM-0.7490.991 biointerfaceresearch.com

Computational and in Silico Investigations of 2 Methyl 4 Oxoquinazolin 3 4h Yl Butyrate

Molecular Docking and Dynamics Simulations for Target Binding Affinity (e.g., AKT1, AR, HDACs)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of a ligand to the active site of a protein, providing insights into the molecular basis of its biological activity. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, offering a more dynamic and realistic view of the binding stability and interactions.

While no specific molecular docking or dynamics simulation studies have been published for 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate (B1204436) against targets such as AKT1, Androgen Receptor (AR), or Histone Deacetylases (HDACs), numerous studies have utilized these techniques to investigate other quinazolinone derivatives. For instance, various novel 2-substituted-3-allyl-4(3H)-quinazolinone derivatives were synthesized and their binding affinity towards the GABA-A receptor was predicted using molecular modeling. researchgate.net The results from these docking studies showed a strong correlation with the experimental anticonvulsant activities. researchgate.net

Similarly, in silico studies of sulfonates containing quinazolin-4(3H)-one derivatives as potential aldose reductase inhibitors have been conducted. mdpi.com These studies used molecular docking to investigate the binding interactions between the quinazolinone derivatives and the aldose reductase enzyme. mdpi.com Such studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity of the ligand to the target protein.

The general approach for such an investigation would involve:

Preparation of the Ligand and Receptor: The 3D structure of 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate would be generated and optimized. The crystal structures of the target proteins (AKT1, AR, HDACs) would be obtained from a repository like the Protein Data Bank (PDB).

Molecular Docking: Docking software would be used to predict the binding pose of the compound within the active site of the target protein. The results would be analyzed to identify key interactions and predict binding affinity.

Molecular Dynamics Simulations: The most promising docked complex would be subjected to MD simulations to assess the stability of the binding pose and to calculate binding free energies, providing a more accurate estimation of the binding affinity.

The following table illustrates the kind of data that would be generated from such a study, based on typical findings for related compounds.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
AKT1Data not availableData not available
ARData not availableData not available
HDACsData not availableData not available

Without specific studies on this compound, it is not possible to provide concrete data. However, the established role of the quinazolinone scaffold in interacting with various biological targets suggests that it could potentially exhibit binding affinity for AKT1, AR, or HDACs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can provide valuable information about a molecule's geometry, electronic properties (such as HOMO and LUMO energies), and reactivity descriptors.

These calculations can provide insights into:

Molecular Geometry: The optimized 3D structure of the molecule.

Electronic Properties: The distribution of electron density, which can help in identifying reactive sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, which can be derived from HOMO and LUMO energies, help in predicting the chemical reactivity of the molecule.

A hypothetical table of quantum chemical properties for this compound, based on typical values for similar organic molecules, is presented below.

PropertyPredicted Value
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available

These theoretical calculations would be instrumental in understanding the intrinsic properties of this compound, which in turn can inform its potential biological activity and metabolic fate.

In Silico Prediction of Pharmacokinetic Profiles

In silico prediction of pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, is a critical step in early-stage drug discovery. These computational models can predict how a drug candidate will behave in the body, helping to identify potential liabilities before significant resources are invested in its development.

While a specific in silico pharmacokinetic profile for this compound has not been published, the methodologies for such predictions are well-established. For instance, in silico ADMET screening has been applied to substituted arylidene-based quinazolin-4(3H)-one motifs to assess their drug-likeness. nih.gov Similarly, the pharmacokinetic properties of 2-aminoquinazolin-4-(3H)-one derivatives have been optimized using in silico predictions to improve their in vivo performance.

These predictive models use the chemical structure of a compound to estimate various pharmacokinetic parameters, such as:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Prediction of potential toxicities, such as carcinogenicity, mutagenicity, and cardiotoxicity.

A hypothetical ADMET profile for this compound is outlined in the table below, based on general characteristics of quinazolinone derivatives.

ADMET PropertyPredicted Outcome
Human Intestinal AbsorptionData not available
Blood-Brain Barrier PenetrationData not available
CYP2D6 InhibitionData not available
hERG InhibitionData not available
Ames MutagenicityData not available

Such in silico predictions are invaluable for prioritizing compounds for further experimental evaluation and for guiding the design of new analogs with improved pharmacokinetic profiles.

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. These methods are particularly useful when the 3D structure of the target is not known.

There are no specific reports of virtual screening or ligand-based drug design studies that have identified or optimized this compound. However, the quinazolinone scaffold is frequently employed in such studies. For example, novel sulfonates containing the quinazolin-4(3H)-one ring were designed as aldose reductase inhibitors, and their interactions were investigated using in silico methods. mdpi.com

The general workflow for these methodologies includes:

Virtual Screening:

Structure-based virtual screening: If the 3D structure of the target is known, large compound libraries can be docked into the active site to identify potential binders.

Ligand-based virtual screening: If the structure of the target is unknown, a known active ligand can be used as a template to search for other compounds with similar properties (e.g., shape, pharmacophore).

Ligand-Based Drug Design:

Pharmacophore modeling: A pharmacophore model is generated based on the common structural features of a set of known active molecules. This model can then be used to screen for new compounds that match the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.

These computational approaches have been instrumental in the discovery of numerous bioactive quinazolinone derivatives and would be applicable to the exploration of the therapeutic potential of this compound.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Diversified Analogues

The exploration of 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate's full therapeutic potential hinges on the ability to generate a diverse library of related analogues for structure-activity relationship (SAR) studies. Traditional synthesis of the 2-methyl-4-oxoquinazolinone core often involves the condensation of anthranilic acid or its derivatives with reagents like acetic anhydride (B1165640). researchgate.netresearchgate.net However, recent research emphasizes more efficient, versatile, and environmentally benign methodologies.

Novel approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating the synthesis of quinazolinone derivatives. researchgate.netnih.gov Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Green Chemistry Approaches: To minimize environmental impact, methods utilizing biodegradable and non-toxic catalysts are being developed. One such innovative approach is mechanochemical synthesis, where a ball mill is used in conjunction with a deep eutectic solvent (DES) as a catalyst. mdpi.com This method is both time and energy-efficient, often yielding high-purity products. mdpi.com

Versatile Intermediate Utilization: A common strategy involves the synthesis of a core intermediate, such as 2-methyl-4H-benzo researchgate.netresearchgate.netoxazin-4-one from anthranilic acid, which can then be reacted with a wide range of amines or other nucleophiles to generate diverse 3-substituted quinazolinones. researchgate.netresearchgate.net For instance, reacting 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid with thionyl chloride creates an acid chloride intermediate that can be readily esterified with various alcohols and phenols to produce a library of ester analogues. researchgate.net

These advanced synthetic strategies are crucial for systematically modifying the quinazolinone core, the 2-position methyl group, and the 3-position butyrate (B1204436) side chain, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic MethodKey FeaturesTypical Starting MaterialsReference
Conventional Reflux Standard heating; longer reaction times.Anthranilic acid, acetic anhydride, p-aminobenzoic acid researchgate.net
Microwave-Assisted Synthesis Rapid heating; reduced reaction times; improved yields.Anthranilic acid, acetic anhydride, ammonium (B1175870) acetate (B1210297) researchgate.netnih.gov
Mechanochemical Synthesis Solvent-free or reduced solvent; energy-efficient; utilizes deep eutectic solvents.6-iodo-2-methyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one, pyridine-2,6-dicarbohydrazide mdpi.com
Phosphazo Compound Reflux Convenient method for amide derivatives.4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-butyric acid, phosphazo compounds researchgate.netconsensus.app

Advanced Mechanistic Studies at the Molecular and Cellular Levels

The quinazolinone ring is considered a "privileged scaffold" as it can interact with a wide array of biological targets. Consequently, research is actively exploring the molecular mechanisms of various analogues to pinpoint their therapeutic actions. While the specific targets of this compound are yet to be fully elucidated, studies on closely related compounds provide significant insights into potential mechanisms.

Key areas of mechanistic investigation for quinazolinone derivatives include:

Enzyme Inhibition: Analogues have shown potent inhibitory activity against various enzymes. For example, certain S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives are selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are tumor-associated enzymes. nih.gov Other derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes management. nih.gov

Receptor Antagonism: The quinazolinone structure is suitable for designing receptor antagonists. A series of 2-(6-aminomethylaryl-2-aryl-4-oxo-quinazolin-3(4H)-yl)acetamide derivatives have been identified as potent and selective antagonists for the vasopressin V1b receptor, which is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

Targeting Protein-Protein Interactions: Some quinazolinone analogues are designed to interfere with specific cellular signaling pathways. Research into urea (B33335) and thiourea (B124793) analogues has focused on their ability to target the Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a key enzyme in inflammatory processes. gsconlinepress.com

Future studies will likely involve molecular docking simulations to predict binding affinities of this compound and its analogues to various enzymes and receptors, followed by in vitro validation using enzymatic and cell-based assays.

Quinazolinone Analogue ClassMolecular TargetPotential Therapeutic ApplicationReference
BenzenesulfonamidesCarbonic Anhydrase IX & XIIAnticancer nih.gov
AcetamidesVasopressin V1b ReceptorHPA Axis Dysfunction nih.gov
BenzonitrilesDipeptidyl Peptidase-4 (DPP-4)Antidiabetic nih.gov
Urea/Thiourea DerivativesTACEAnticancer / Anti-inflammatory gsconlinepress.com

Exploration of Synergistic Effects with Other Therapeutic Agents

A significant emerging trend in pharmacology is the use of combination therapies to enhance efficacy and overcome drug resistance. The unique structure of this compound, featuring both a quinazolinone pharmacophore and a butyrate tail, suggests intriguing possibilities for synergistic interactions.

The butyrate moiety is of particular interest. Sodium butyrate (NaB), a short-chain fatty acid, is known to have antitumor effects. A recent study demonstrated that NaB acts synergistically with the chemotherapy agent oxaliplatin (B1677828) in colorectal cancer models. nih.gov The combination was shown to more effectively inhibit cancer cell proliferation, migration, and invasion while promoting apoptosis. nih.gov This suggests that the butyrate component of the title compound could potentially serve a dual role: acting as a linker or modifying the properties of the quinazolinone core, while also exerting its own biological effects or enhancing the activity of a co-administered drug.

Future research could explore the combination of this compound with:

Chemotherapeutic Agents: Investigating if the compound can sensitize cancer cells to drugs like oxaliplatin, cisplatin, or paclitaxel.

Targeted Therapies: Assessing potential synergy with kinase inhibitors or monoclonal antibodies in specific cancer types.

Antibiotics: Exploring if the compound can enhance the efficacy of existing antibiotics against resistant bacterial strains, given the known antimicrobial activity of some quinazolinones. researchgate.net

These studies would involve in vitro checkerboard assays to quantify synergy, followed by in vivo studies in relevant disease models to confirm the therapeutic benefit of the combination.

Applications in Disease Models and Preclinical Efficacy Studies

The ultimate goal of developing novel analogues like this compound is to demonstrate efficacy in preclinical disease models. The broad spectrum of biological activities reported for the quinazolinone class provides a roadmap for evaluating these new compounds. researchgate.net

Preclinical studies on various quinazolinone derivatives have demonstrated potential in several areas:

Oncology: Derivatives have been tested for in vitro cytotoxic activity against various human cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562). gsconlinepress.com

Central Nervous System Disorders: As demonstrated by the vasopressin V1b antagonists, optimized compounds have shown favorable pharmacokinetic profiles and efficacy in mechanistic models of HPA dysfunction, relevant to depression and anxiety. nih.gov

Infectious Diseases: Numerous quinazolinone derivatives have been screened for their antibacterial and antifungal activities against pathogenic strains. researchgate.netrjptonline.orgresearchgate.net Some have also been investigated for antitubercular activity. researchgate.net

Inflammatory Diseases: The anti-inflammatory activity of novel 2-methyl-quinazolin-4(3H)-ones has been evaluated in preclinical models. researchgate.net

Future preclinical development of this compound and its diversified analogues will require a systematic screening cascade. This would begin with in vitro assays against a panel of cell lines or enzymes, followed by progression of the most promising candidates into in vivo animal models to assess their efficacy, pharmacokinetics, and preliminary safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-oxoquinazolin-3(4H)-yl butyrate, and how do reaction conditions influence yield?

  • The synthesis typically involves coupling a quinazolinone core with a butyrate ester via nucleophilic substitution or condensation reactions. Key steps include:

  • Oxidation : Use of potassium permanganate under acidic/basic conditions to functionalize the quinazolinone ring .
  • Substitution : Reaction with butyrate precursors (e.g., butyryl chloride) in the presence of bases like sodium hydroxide .
  • Purification : Chromatography (TLC or column) to isolate intermediates, confirmed via NMR and mass spectrometry .
    • Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. For example, anhydrous ether or THF is preferred for reduction steps .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Confirms substituent positions on the quinazolinone ring and butyrate linkage .
  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ester functionalities .
  • HRMS : Validates molecular weight and purity (>95%) .
    • X-ray crystallography (where feasible) resolves stereochemical ambiguities .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer : IC₅₀ values against MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cell lines range from 10–50 µM in MTT assays, comparable to hybrid quinazolinone-thiazole derivatives .
  • Antimicrobial : Moderate activity against E. coli and S. aureus (MIC ~50–100 µg/mL) due to sulfonamide-like inhibition of bacterial enzymes .

Advanced Research Questions

Q. How can experimental designs address contradictions in cytotoxicity data across studies?

  • Dose-response variability : Inconsistent IC₅₀ values (e.g., lack of dose-response patterns in MDA-MB-231 cells ) may arise from:

  • Cell line heterogeneity : Use isogenic cell lines to minimize genetic variability.
  • Assay sensitivity : Combine MTT with flow cytometry (apoptosis assays) or clonogenic survival tests .
    • Statistical rigor : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare analogs, as done for quinazolinone-thiourea derivatives .

Q. What strategies improve the bioavailability of this compound?

  • Prodrug approaches : Replace the butyrate ester with tributyrin (a triglyceride prodrug) to enhance metabolic stability and sustained release, as demonstrated for butyrate derivatives .
  • ADMET optimization :

  • SwissADME/PreADMET : Predict logP (<5), aqueous solubility (>50 µM), and cytochrome P450 interactions .
  • Structural modifications : Introduce fluorine or methoxy groups to improve membrane permeability, as seen in fluorophenyl-quinazolinone analogs .

Q. How does the compound interact with molecular targets like TACE (TNF-α converting enzyme)?

  • Molecular docking : Quinazolinone derivatives bind to TACE’s catalytic zinc domain via hydrogen bonding (quinazolinone C=O) and hydrophobic interactions (butyrate chain) .
  • Enzyme inhibition assays : Measure IC₅₀ using recombinant TACE and fluorogenic substrates (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂) .

Q. What structural features correlate with enhanced anticancer activity?

  • Quinazolinone core : The 2-methyl group reduces steric hindrance, improving target binding .
  • Butyrate moiety : The ester’s lipophilicity enhances cellular uptake, while hydrolysis releases butyrate—a histone deacetylase (HDAC) inhibitor .
  • SAR studies : Fluorine at the para-position (e.g., in fluorophenyl derivatives) increases potency 2–3× compared to chloro/methyl analogs .

Q. How can researchers resolve discrepancies in antimicrobial activity across structurally similar analogs?

  • Mechanistic profiling : Test resistance development in E. coli knockout strains (e.g., ΔacrB for efflux pump deficiency) .
  • Comparative assays : Pair MIC data with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., anhydrous conditions, inert gas) to avoid side products .
  • Bioactivity validation : Use orthogonal assays (e.g., Western blot for apoptosis markers) to confirm cytotoxicity mechanisms .
  • Data reporting : Include negative controls (e.g., unsubstituted quinazolinones) and publish raw spectral data for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.